3-(Ethylthio)-2-methylpropan-1-amine
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Overview
Description
3-(Ethylthio)-2-methylpropan-1-amine is an organic compound characterized by the presence of an ethylthio group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with ethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding the corresponding amine.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methylpropan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(Ethylthio)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)-2-methylpropan-1-amine
- 3-(Propylthio)-2-methylpropan-1-amine
- 3-(Butylthio)-2-methylpropan-1-amine
Uniqueness
3-(Ethylthio)-2-methylpropan-1-amine is unique due to the specific length and structure of its ethylthio group, which can influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6H15NS |
---|---|
Molecular Weight |
133.26 g/mol |
IUPAC Name |
3-ethylsulfanyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NS/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3 |
InChI Key |
MRGYZULSBYJUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)CN |
Origin of Product |
United States |
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